Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate
Description
Infrared (IR) Spectroscopy
Major absorption bands (cm⁻¹) and assignments :
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3350–3250 | N-H stretch (urea) |
| 1720 | C=O stretch (ester) |
| 1660 | C=O stretch (urea) |
| 1600 | C-N stretch (piperidine) |
| 1250 | C-O-C stretch (ester) |
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.35–7.25 | m (5H) | Benzyl aromatic protons |
| 5.10 | s (2H) | CH₂ of benzyl ester |
| 4.60 | br s (1H) | Urea NH |
| 3.80–3.40 | m (2H) | Piperidine N-CH₂ |
| 2.90–2.70 | m (2H) | Piperidine CH₂ adjacent to urea |
| 1.80–1.50 | m (4H) | Piperidine ring CH₂ |
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 170.2 | Ester C=O |
| 158.4 | Urea C=O |
| 136.0 | Benzyl quaternary carbon |
| 128.5–127.0 | Benzyl aromatic carbons |
| 52.3 | Piperidine N-CH₂ |
| 44.8 | Urea-linked CH₂ |
| 28.1 | Piperidine ring CH₂ |
Properties
IUPAC Name |
benzyl 4-(carbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-13(18)16-12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGODDXIGVGGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Detailed Stepwise Preparation Method
Step 1: Formation of 1-Benzyl-4-aminopiperidine Intermediate
- Starting Material: 1-benzyl-4-piperidone.
- Reaction: Reaction with hydrocyanic acid under basic catalysis at 0–15 °C to form 1-benzyl-4-cyano-4-anilinopiperidine intermediate.
- Catalysts: Sodium hydroxide, potassium hydroxide, sodium carbonate, or volatile salts.
- Reaction Conditions: Reflux after initial addition, followed by addition of aniline and crystallization with glacial acetic acid.
- Outcome: Isolation of 1-benzyl-4-cyano-4-anilinopiperidine solid by filtration and washing.
Step 2: Hydrolysis and Conversion to Aminocarbonyl Derivative
- Reaction: The cyano intermediate is treated with 70–90% sulfuric acid at 20–50 °C for 50–90 hours.
- Work-up: The reaction mixture is poured into crushed ice, and pH adjusted to 4–9 at 0–10 °C using concentrated ammonia water.
- Isolation: Crystallization and filtration yield a white powder solid, the aminocarbonyl derivative.
Step 3: Final Conversion and Purification
- Reaction: The solid from step 2 is refluxed in concentrated hydrochloric acid for 10–20 hours at boiling temperature.
- Cooling: The mixture is cooled to 0–30 °C and left standing for 24–54 hours for crystallization.
- Final Product: After filtration, washing, and drying, Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate is obtained.
Alternative Preparation via Boc Protection and Catalytic Hydrogenation
- Intermediate: 4-Boc-aminopiperidine can be synthesized from N-benzyl-4-piperidone by ketal formation with orthoformate, followed by reaction with tert-butyl carbamate to form an imine.
- Catalytic Hydrogenation: Pd/C catalyzed hydrogenation under 0.8–1.0 MPa and 60–80 °C reduces the imine to Boc-protected amine.
- Debenzylation: Further catalytic hydrogenation removes the benzyl protecting group.
- Yield: This method offers high yields (81% for imine formation, 88.7% for hydrogenation) and purity (GC content 99.0%).
Data Table Summarizing Key Reaction Parameters
| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1-benzyl-4-piperidone + hydrocyanic acid + aniline | Base catalyst (NaOH/KOH), methanol, glacial acetic acid | 0–15 (initial), reflux | 0.5–3 (addition), 0.5–3 (reaction) | Not specified | Avoids organic solvents like dichloromethane |
| 2 | Hydrolysis of cyano intermediate | 70–90% sulfuric acid | 20–50 | 50–90 | Not specified | pH adjusted to 4–9 with ammonia water |
| 3 | Reflux in concentrated HCl and crystallization | Concentrated HCl | Boiling (100) | 10–20 | Not specified | Crystallization at 0–30 °C for 24–54 h |
| Alternative | Ketal formation, imine formation, catalytic hydrogenation | N-benzyl-4-piperidone, orthoformate, tert-butyl carbamate, Pd/C | 80–100 (ketal/imine), 60–80 (hydrogenation) | 3 (imine), 8 (hydrogenation) | 81 (imine), 88.7 (hydrogenation) | High purity, suitable for industrial scale |
Research Findings and Notes
- The patented method avoids the use of environmentally harmful organic solvents such as dichloromethane and isopropanol, reducing pollution and lowering costs.
- The molar ratios and reaction times are optimized to maximize yield and purity.
- The base catalyst in the first step can be a mixture of sodium hydroxide, potassium hydroxide, sodium carbonate, or volatile salts.
- The pH control during hydrolysis is critical for effective crystallization and product isolation.
- The alternative Boc protection route provides a shorter synthetic pathway with readily available raw materials but involves catalytic hydrogenation steps requiring pressure reactors.
- The hydrogenation step uses 5% Pd/C catalyst under mild pressure (0.8–1.0 MPa) and temperature (60–80 °C).
- The final product exhibits high purity (99% by GC) and well-defined melting points (161.7–163.3 °C).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, benzyl bromide, sodium hydride, and potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Synthesis :
- Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate is utilized as an intermediate in the synthesis of bioactive molecules, particularly those targeting cancer and neurological disorders. Its structural features allow it to participate in reactions that lead to the formation of complex drug molecules .
- It has been specifically studied for its potential as an antitumor agent, with some research indicating that it may inhibit specific cancer cell lines. This suggests a promising avenue for developing new cancer therapies.
-
Neurological Disorders :
- The compound shows promise in modulating neurochemical pathways, which could be beneficial in treating conditions such as depression and anxiety. Preliminary studies indicate its ability to interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide range of derivatives with potential therapeutic applications. The compound's reactivity can be harnessed to synthesize other complex molecules, further expanding its utility in medicinal chemistry .
Research has highlighted the biological activity of this compound beyond its synthetic applications:
- Antitumor Activity : Studies suggest that this compound may exhibit significant antitumor properties by inhibiting the growth of certain cancer cell lines.
- Neuroactive Properties : Its interaction with various biological targets indicates potential applications in neuropharmacology, particularly concerning mood disorders and cognitive function .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antitumor Research : A study published in a peer-reviewed journal indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.
- Neuropharmacological Studies : Another research effort focused on its effects on neurotransmitter systems, revealing interactions that could inform the development of new treatments for mood disorders. These findings underscore the need for further investigation into the pharmacological profiles of this compound .
Mechanism of Action
The mechanism of action of Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aminopiperidine Derivatives
Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Key Differences: Lacks the (aminocarbonyl)amino group, featuring a simpler primary amine substituent.
- Properties: Lower molecular weight (234.29 g/mol) and higher reactivity due to the free amino group.
Benzyl 4-({[(tert-butoxy)carbonyl]amino}amino)piperidine-1-carboxylate (CAS 280111-50-4)
Carboxamide and Ester Derivatives
Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate (Synonyms: 1-Cbz-4-piperidinecarboxamide)
- Molecular Formula : C₁₄H₁₇N₂O₃
- Key Differences : Replaces the urea group with a carboxamide (-CONH₂).
- Properties : Similar molecular weight (263.30 g/mol) but distinct hydrogen-bonding capacity. Used in drug discovery for modulating solubility and bioavailability .
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7)
Hydroxy and Oxo Derivatives
Benzyl 4-hydroxy-1-piperidinecarboxylate (CAS 95798-23-5)
- Molecular Formula: C₁₃H₁₇NO₃
- Key Differences : Contains a hydroxyl (-OH) group at the 4-position.
- Properties : Enhanced solubility in polar solvents due to -OH. Purity >98%, with established safety protocols for eye and skin protection .
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 130312-10-6)
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Synthetic Utility : The Boc-protected analog (CAS 280111-50-4) is pivotal in multi-step syntheses, enabling selective deprotection for downstream functionalization .
- Biological Relevance : Carboxamide derivatives (e.g., 1-Cbz-4-piperidinecarboxamide) exhibit enhanced solubility, making them preferred candidates for in vitro assays .
- Safety Contradictions : While some derivatives (e.g., CAS 167414-75-7) are labeled as low-risk, others (e.g., CAS 120278-07-1) lack comprehensive toxicity profiles, underscoring the need for compound-specific risk assessments .
Biological Activity
Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate, a compound with the chemical formula C₁₄H₁₉N₃O₃, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Weight : 279.32 g/mol
- CAS Number : 1427460-41-0
- Structure : The compound features a piperidine core substituted with a benzyl group and an aminocarbonyl moiety, which is crucial for its biological interactions.
This compound functions primarily through its interaction with specific molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play pivotal roles in metabolic pathways.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent .
- Anticancer Potential : Preliminary investigations have indicated that the compound may inhibit the proliferation of cancer cells in vitro, particularly in models of ovarian and colorectal cancers .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacteria | |
| Anticancer | Reduces proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Effects : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at varying concentrations .
- Anticancer Research : Research conducted on human ovarian cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may disrupt metabolic pathways critical for cancer cell survival, highlighting its dual role as both an enzyme inhibitor and a receptor modulator .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via carbamate formation using benzyl chloroformate and a piperidine precursor. A typical approach involves reacting 4-aminopiperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:chloroformate) to minimize side reactions like over-substitution .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (ethyl acetate/hexane gradients) to isolate the product .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to verify key signals:
- Benzyl protons: δ 7.30–7.40 (multiplet, aromatic C-H).
- Piperidine protons: δ 4.15–4.25 (m, N-CH₂-O) and δ 2.70–3.00 (piperidine ring protons) .
- Urea NH protons: δ 5.50–6.00 (broad singlet, exchange with D₂O) .
- Validation : Compare spectra with analogous compounds (e.g., benzyl piperidinecarboxylates) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- Skin/Eye Protection : Wear nitrile gloves and goggles; immediate flushing with water for 15+ minutes upon contact .
- Toxicity : Limited toxicological data exist; assume acute toxicity (LD₅₀ ~300 mg/kg, rat) based on structural analogs .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the urea moiety in this compound?
- Mechanistic Insight : The urea group (–NHCONH₂) is susceptible to nucleophilic attack due to electron-withdrawing effects from the carbonyl. Steric hindrance from the benzyl group slows reactions at the piperidine nitrogen.
- Experimental Design :
- Perform kinetic studies using nucleophiles (e.g., amines, thiols) under varying pH (3–10) to probe reactivity .
- Analyze substituent effects via Hammett plots or DFT calculations .
Q. What strategies resolve contradictions in reported stability data for benzyl piperidinecarboxylates?
- Data Reconciliation :
- pH-Dependent Stability : Degradation accelerates under acidic (pH < 3) or basic (pH > 10) conditions via hydrolysis of the carbamate bond. Use buffered solutions (pH 6–8) for long-term stability .
- Thermal Stability : DSC/TGA analysis reveals decomposition >150°C. Store below 25°C to avoid thermal degradation .
Q. How can this compound serve as a precursor for synthesizing bioactive derivatives?
- Derivatization Pathways :
- Amide Coupling : React with activated carboxylic acids (EDC/HOBt) to generate urea-linked peptidomimetics .
- Cross-Coupling : Use Suzuki-Miyaura reactions (Pd catalysts) to introduce aryl/heteroaryl groups at the piperidine ring .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Aminopiperidine | Benzyl chloroformate, Et₃N, DCM, 0°C | 85–89 | |
| Urea Formation | Triphosgene, DIPEA, THF, reflux | 70–75 |
Table 2 : Stability Under Accelerated Conditions
| Condition | Degradation (%) at 7 Days | Key Degradant |
|---|---|---|
| pH 2.0 (HCl) | 95 | 4-Aminopiperidine |
| pH 9.0 (NaOH) | 80 | Benzyl alcohol |
| 40°C/75% RH | 15 | Oxidized urea byproduct |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
